molecular formula C18H20N2O3 B3859869 N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide

N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide

Cat. No. B3859869
M. Wt: 312.4 g/mol
InChI Key: FHKCUEBDIMJMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide (OPPEF) is a chemical compound that has garnered attention in scientific research due to its potential applications in medicine and pharmacology. OPPEF is a furan-based compound that is synthesized using a specific method, and its mechanism of action and physiological effects have been studied in various experiments. In

Mechanism of Action

The mechanism of action of N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to interact with certain receptors in the body, including the sigma-1 receptor and the serotonin receptor.
Biochemical and Physiological Effects:
N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide has been found to have various biochemical and physiological effects in scientific research. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an antitumor agent. In addition, N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide has several advantages for lab experiments, including its reproducible synthesis method and its potential as a drug delivery system. However, there are also limitations to its use in experiments. N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. In addition, N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for research on N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide. One area of interest is the development of N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide-based drug delivery systems for the targeted delivery of drugs to specific tissues or organs. Another area of research is the exploration of N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide's potential as an antitumor agent, including its effects on tumor growth and metastasis. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide, as well as its safety and efficacy in clinical settings.

Scientific Research Applications

N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide has been studied extensively in scientific research due to its potential applications in medicine and pharmacology. It has been found to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide has also been studied for its potential use as a drug delivery system and as a scaffold for the synthesis of other compounds.

properties

IUPAC Name

N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-16(14-8-3-1-4-9-14)17(20-11-5-2-6-12-20)19-18(22)15-10-7-13-23-15/h1,3-4,7-10,13,17H,2,5-6,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKCUEBDIMJMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide
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N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide
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N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide
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N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide
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N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide
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N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.